molecular formula C15H22N2O2 B13090941 (R)-Benzyl 3-(2-aminoethyl)piperidine-1-carboxylate

(R)-Benzyl 3-(2-aminoethyl)piperidine-1-carboxylate

Cat. No.: B13090941
M. Wt: 262.35 g/mol
InChI Key: CEIRXDLTBFIZPM-CYBMUJFWSA-N
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Description

®-Benzyl 3-(2-aminoethyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Benzyl 3-(2-aminoethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with benzyl chloroformate and 2-aminoethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product with high enantiomeric purity. The process may involve the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction temperature is usually maintained at room temperature to slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of ®-Benzyl 3-(2-aminoethyl)piperidine-1-carboxylate may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and yield. The purification of the final product is typically achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

®-Benzyl 3-(2-aminoethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

®-Benzyl 3-(2-aminoethyl)piperidine-1-carboxylate has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ®-Benzyl 3-(2-aminoethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved. For example, in medicinal chemistry, the compound may bind to neurotransmitter receptors, modulating their activity and influencing neurological functions.

Comparison with Similar Compounds

Similar Compounds

    ®-1-Boc-3-(2-aminoethyl)piperidine: This compound is structurally similar but contains a tert-butoxycarbonyl (Boc) protecting group instead of a benzyl group.

    ®-3-(2-aminoethyl)piperidine-1-carboxylate: This compound lacks the benzyl group, making it less lipophilic compared to ®-Benzyl 3-(2-aminoethyl)piperidine-1-carboxylate.

Uniqueness

®-Benzyl 3-(2-aminoethyl)piperidine-1-carboxylate is unique due to the presence of the benzyl group, which enhances its lipophilicity and potentially improves its ability to cross biological membranes. This structural feature may contribute to its effectiveness in certain applications, such as drug development, where membrane permeability is crucial.

Properties

Molecular Formula

C15H22N2O2

Molecular Weight

262.35 g/mol

IUPAC Name

benzyl (3R)-3-(2-aminoethyl)piperidine-1-carboxylate

InChI

InChI=1S/C15H22N2O2/c16-9-8-13-7-4-10-17(11-13)15(18)19-12-14-5-2-1-3-6-14/h1-3,5-6,13H,4,7-12,16H2/t13-/m1/s1

InChI Key

CEIRXDLTBFIZPM-CYBMUJFWSA-N

Isomeric SMILES

C1C[C@@H](CN(C1)C(=O)OCC2=CC=CC=C2)CCN

Canonical SMILES

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)CCN

Origin of Product

United States

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